2-Dehydro-3-deoxy-D-arabinonate
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Overview
Description
2-dehydro-3-deoxy-D-arabinonate is a ketoaldonate and a member of arabinonates. It derives from a D-arabinonate. It is a conjugate base of a 2-dehydro-3-deoxy-D-arabinonic acid.
Scientific Research Applications
Enzymatic Conversion and Structure
A study by Rahman et al. (2017) highlighted the crystal structure of l-arabinonate dehydratase from Rhizobium leguminosarum, which catalyzes the conversion of l-arabinonate to 2-dehydro-3-deoxy-l-arabinonate. The enzyme's active site contains a [2Fe-2S] cluster and Mg2+ ion, essential for catalysis, with Ser480 and Thr482 being critical residues. This structure provided insights into the enzyme's mechanism, suggesting the [2Fe-2S] cluster functions as a Lewis acid in the elimination reaction (Rahman et al., 2017).
Substrate Binding and Catalysis
Brouns et al. (2008) revealed the structure of a 2-keto-3-deoxy-D-arabinonate dehydratase from Sulfolobus solfataricus, providing insights into substrate binding and catalysis. The study proposed a base-catalyzed dehydration mechanism facilitated by the coordination of a divalent metal ion in the enzyme's active site, enhancing the acidity of protons alpha to the carbonyl group, thereby facilitating their abstraction (Brouns et al., 2008).
Metabolic Pathways and Promiscuity
Archer et al. (2013) explored the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose. Their work on 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate demonstrated the organism's capability to catabolize C5-sugars through a metabolically flexible pathway, highlighting the role of 2-dehydro-3-deoxy-D-arabinonate in this process (Archer et al., 2013).
Application in Biotransformation
Research by Sutiono et al. (2020) characterized 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases, which are key enzymes in converting 2-keto-3-deoxy sugar acids to α-ketoglutaric semialdehyde. This study is significant for the biotransformation of hemicellulose sugars to chemicals, where this compound plays a crucial role (Sutiono et al., 2020).
Novel Pathways in Pentose Metabolism
Watanabe et al. (2019) identified a non-phosphorylative pathway in bacteria for pentose metabolism, including D-xylose, L-arabinose, and D-arabinose, leading to the formation of 2-keto-3-deoxypentonate (KDP) and subsequently to α-ketoglutarate or pyruvate and glycolaldehyde. This pathway involves this compound as an intermediate, highlighting its role in bacterial pentose oxidation pathways (Watanabe et al., 2019).
Properties
Molecular Formula |
C5H7O5- |
---|---|
Molecular Weight |
147.11 g/mol |
IUPAC Name |
(4S)-4,5-dihydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m0/s1 |
InChI Key |
UQIGQRSJIKIPKZ-VKHMYHEASA-M |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)C(=O)[O-] |
SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Synonyms |
2-keto-3-deoxy-D-xylonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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